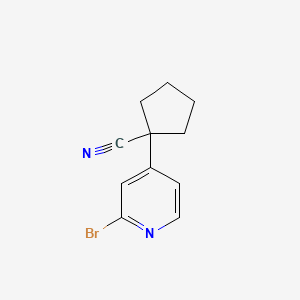
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is an organic compound with the molecular formula C11H11BrN2 It is a derivative of pyridine and cyclopentanecarbonitrile, featuring a bromine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile typically involves the reaction of 2-bromopyridine with cyclopentanecarbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually cooled to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile: A similar compound with a cyclopropane ring instead of a cyclopentane ring.
1-(2-Chloropyridin-4-yl)cyclopentanecarbonitrile: A derivative with a chlorine atom instead of bromine.
1-(2-Bromopyridin-4-yl)cyclohexanecarbonitrile: A compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is unique due to its specific combination of a bromopyridine moiety and a cyclopentanecarbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5H2 |
InChI Key |
QPZMSSWNFOEXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
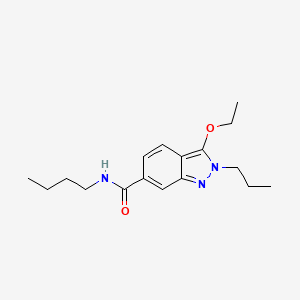
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
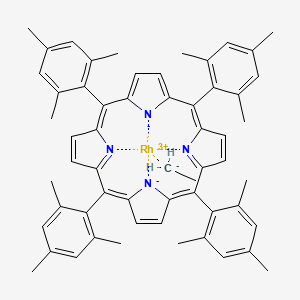
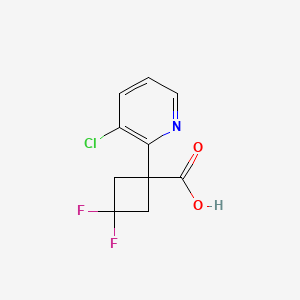
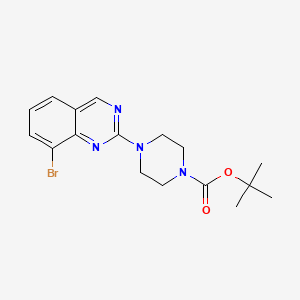
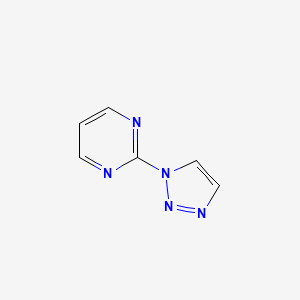
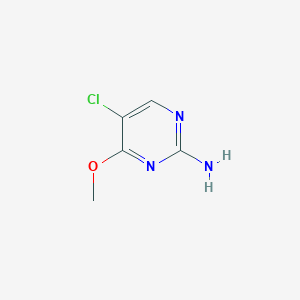
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
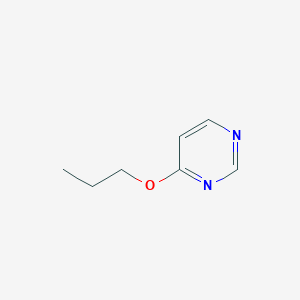

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
